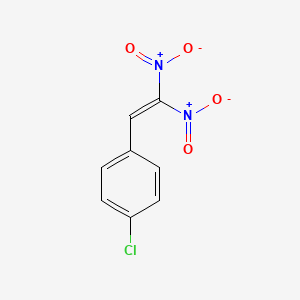
Benzene, 1-chloro-4-(2,2-dinitroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a chlorine atom and a 2,2-dinitroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(2,2-dinitroethenyl)- typically involves the nitration of 1-chloro-4-vinylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups enhances the reactivity of the chlorine atom towards nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, influenced by the existing substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases can be used under elevated temperatures.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Electrophilic Aromatic Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Nucleophilic Substitution: Formation of phenol derivatives.
Reduction: Formation of 1-chloro-4-(2,2-diaminoethenyl)benzene.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-(2,2-dinitroethenyl)- involves its interaction with nucleophiles and electrophiles. The electron-withdrawing nitro groups increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-2,4-dinitro-: Similar structure but with nitro groups at different positions.
Benzene, 1-chloro-4-(2,2-dicyanoethenyl)-: Contains cyano groups instead of nitro groups.
Uniqueness
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- is unique due to the specific positioning of its substituents, which significantly influences its chemical reactivity and potential applications. The presence of both chlorine and nitro groups makes it a versatile compound for various chemical transformations.
Propiedades
Número CAS |
109520-78-7 |
|---|---|
Fórmula molecular |
C8H5ClN2O4 |
Peso molecular |
228.59 g/mol |
Nombre IUPAC |
1-chloro-4-(2,2-dinitroethenyl)benzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-7-3-1-6(2-4-7)5-8(10(12)13)11(14)15/h1-5H |
Clave InChI |
PSEADLBPRDTSMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C([N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
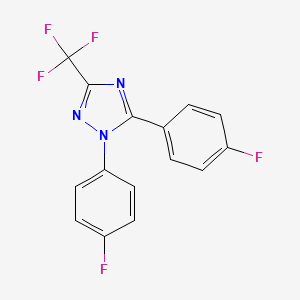
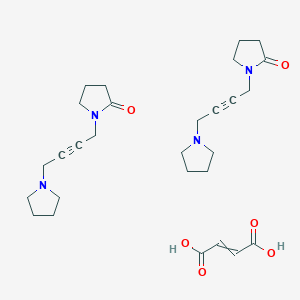
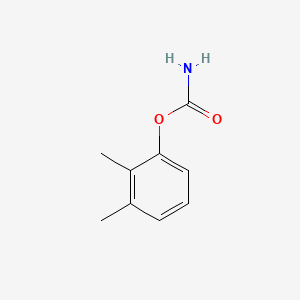
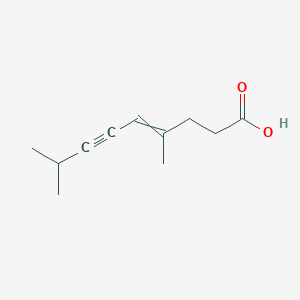
![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)


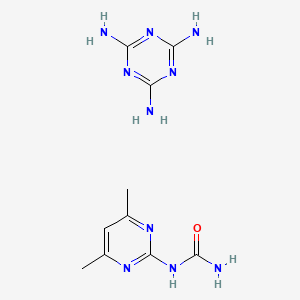
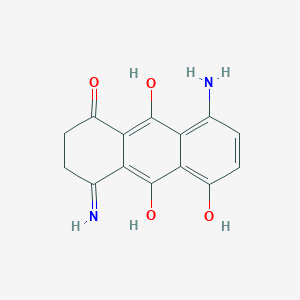
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
